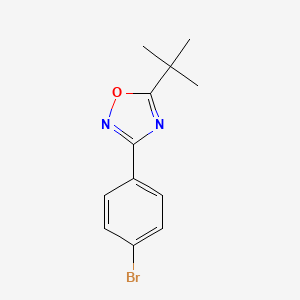

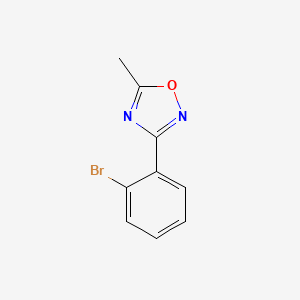

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the reaction of 4-bromobenzohydrazide with tert-butyl isocyanate to form the oxadiazole ring. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Liquid Crystal Displays (LCDs)

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: serves as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers . These materials are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to modulate light. The compound’s ability to form ordered liquid crystal phases makes it a valuable component in creating displays with high resolution and low power consumption.

Organic Semiconductors

Due to its structural anisotropy, this compound is explored for use in organic semiconductors . Organic semiconductors are pivotal in the fabrication of flexible electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromophenyl group in particular may enhance the material’s electron-accepting properties, which is beneficial for charge transport.

Polymer Synthesis

The bromophenyl moiety in 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is a reactive site that can be utilized in polymerization reactions, such as Mizoroki–Heck polymerization . This allows for the creation of main-chain liquid crystal polymers (MCLCPs), which have applications in high-strength materials and advanced composites.

Biomedical Applications

Research indicates potential biomedical applications for derivatives of this compound. Docking studies suggest that certain derivatives could be used for the regulation of inflammatory diseases . The compound’s framework allows for the attachment of various functional groups, making it a versatile scaffold for drug development.

Neurotoxicity Studies

Derivatives of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole have been studied for their neurotoxic potentials. For instance, investigations into the effects of these compounds on acetylcholinesterase activity and malondialdehyde levels in the brain can provide insights into their safety profile for neurological applications .

Advanced Material Design

The compound’s molecular structure, which includes a heterocyclic oxadiazole ring, makes it suitable for the design of advanced materials with specific optical, electrical, or mechanical properties. Its use in the synthesis of materials with liquid crystalline behavior exemplifies its role in creating substances with tailored phase transitions and thermal properties .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWMOMVFJMHJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429261 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676131-65-0 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)